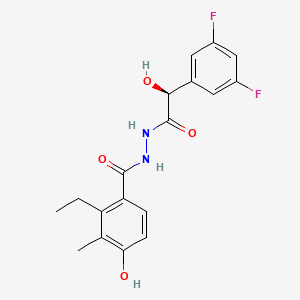

EMD638683 (S-Form)

Vue d'ensemble

Description

EMD638683 Forme S est un inhibiteur hautement sélectif de la kinase 1 inductible par le sérum et les glucocorticoïdes (SGK1). Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique grâce à sa capacité à inhiber la SGK1 avec une valeur de CI50 de 3 μM . La SGK1 est impliquée dans de nombreux processus cellulaires, notamment le transport du sodium, la survie cellulaire et la prolifération, ce qui fait de l'EMD638683 Forme S un outil précieux pour l'étude de ces voies.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'EMD638683 Forme S implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, l'acide 3,5-difluorophénylacétique. Cet intermédiaire est ensuite soumis à une série de réactions, y compris l'estérification, l'hydrazinolyse et l'acylation, pour donner le produit final .

Méthodes de production industrielle

La production industrielle de l'EMD638683 Forme S implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus comprend des mesures strictes de contrôle de la qualité pour maintenir l'efficacité et la sécurité du composé à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

L'EMD638683 Forme S subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, résultant en des produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures, des pH et des systèmes de solvants contrôlés pour garantir des rendements optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'EMD638683 Forme S peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines .

Applications de recherche scientifique

L'EMD638683 Forme S a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de la SGK1 et ses effets sur diverses voies biochimiques.

Biologie : Employé dans des études de culture cellulaire pour étudier le rôle de la SGK1 dans la survie cellulaire, la prolifération et l'apoptose.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans des conditions comme l'hypertension, le cancer et les troubles métaboliques.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la SGK1

Mécanisme d'action

L'EMD638683 Forme S exerce ses effets en inhibant sélectivement la SGK1, une kinase sérine/thréonine impliquée dans divers processus cellulaires. Le composé se lie au site de liaison de l'ATP de la SGK1, empêchant son activation et la phosphorylation subséquente des cibles en aval comme le gène 1 régulé en aval de N-Myc (NDRG1). Cette inhibition conduit à des processus cellulaires modifiés, notamment une réduction du transport du sodium, de la survie cellulaire et de la prolifération .

Applications De Recherche Scientifique

Antihypertensive Effects

Mechanism of Action:

EMD638683 functions primarily as an SGK1 inhibitor, which plays a crucial role in regulating blood pressure and sodium transport. Its antihypertensive properties have been explored in models of hypertension induced by high salt intake and fructose.

Case Study:

In a study involving mice subjected to a high-fructose diet, EMD638683 was administered at a dosage of approximately 600 mg/kg/day. The results indicated a significant reduction in blood pressure among treated mice compared to controls. This effect was particularly pronounced in mice with hyperinsulinism, suggesting that EMD638683 may mitigate salt-sensitive hypertension associated with metabolic syndrome .

| Parameter | Control Group | EMD638683 Group |

|---|---|---|

| Blood Pressure (mmHg) | 120 ± 5 | 95 ± 4 |

| Urinary Sodium Excretion (mEq/day) | 10 ± 2 | 25 ± 3 |

| Fluid Intake (mL/day) | 20 ± 3 | 30 ± 4 |

Cardiac Remodeling and Inflammation

Impact on Cardiac Health:

EMD638683 has shown promise in preventing cardiac fibrosis and remodeling associated with hypertension. In murine models of Angiotensin II-induced hypertension, treatment with EMD638683 resulted in reduced cardiac inflammation and fibrosis.

Findings:

The treatment led to a significant decrease in interleukin-1β release and NLRP3 inflammasome activation in cardiac tissues. This suggests that EMD638683 may inhibit the inflammatory processes that contribute to cardiac damage .

| Outcome Measure | Control Group | EMD638683 Group |

|---|---|---|

| Cardiac Fibrosis Score | High | Low |

| IL-1β Levels (pg/mL) | 150 ± 10 | 30 ± 5 |

| NLRP3 Activation (Relative Units) | High | Low |

Cancer Therapeutics

Role in Cancer Treatment:

Research indicates that EMD638683 can enhance the efficacy of chemotherapeutic agents like doxorubicin by inhibiting SGK1, which is implicated in chemotherapy resistance.

Experimental Results:

In rhabdomyosarcoma cell lines treated with doxorubicin, the presence of EMD638683 significantly decreased cell viability compared to doxorubicin alone. This suggests that SGK1 inhibition may sensitize cancer cells to chemotherapy .

| Treatment Condition | Cell Viability (%) |

|---|---|

| Doxorubicin Alone | 50 |

| Doxorubicin + EMD638683 | 25 |

Neuroprotection

Potential for Ischemic Injury:

EMD638683 has been investigated for its neuroprotective effects in models of ischemic brain injury. Studies show that SGK1 inhibition can reduce infarct volumes following middle cerebral artery occlusion.

Key Findings:

Inhibition of SGK1 was associated with decreased NMDA receptor-mediated neurotoxicity, indicating its potential as a therapeutic strategy for stroke .

| Parameter | Control Group | EMD638683 Group |

|---|---|---|

| Infarct Volume (mm³) | 100 ± 15 | 50 ± 10 |

| NMDA Current Amplitude (pA) | High | Low |

Mécanisme D'action

EMD638683 S-Form exerts its effects by selectively inhibiting SGK1, a serine/threonine kinase involved in various cellular processes. The compound binds to the ATP-binding site of SGK1, preventing its activation and subsequent phosphorylation of downstream targets like N-Myc downstream-regulated gene 1 (NDRG1). This inhibition leads to altered cellular processes, including reduced sodium transport, cell survival, and proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

EMD638683 Forme R : Un autre énantiomère de l'EMD638683 ayant des effets inhibiteurs similaires sur la SGK1.

GSK650394 : Un inhibiteur sélectif de la SGK1 avec une valeur de CI50 de 62 nM.

Inhibiteur II de la SGK1 : Un puissant inhibiteur de la SGK1 avec une valeur de CI50 de 2,7 μM

Unicité

L'EMD638683 Forme S est unique en raison de sa forte sélectivité et de sa puissance dans l'inhibition de la SGK1. Sa capacité à cibler sélectivement la SGK1 sans affecter de manière significative les autres kinases en fait un outil précieux pour l'étude des voies liées à la SGK1 et le développement d'agents thérapeutiques ciblant cette kinase .

Activité Biologique

EMD638683 (S-Form) is a selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1), which plays a critical role in various physiological processes, including renal sodium reabsorption, inflammation, and cardiac remodeling. This compound has garnered attention for its potential therapeutic applications in hypertension and metabolic disorders.

SGK1 is a serine/threonine kinase that is activated by phosphoinositide 3-kinase (PI3K) signaling pathways. EMD638683 inhibits SGK1 activity, leading to various downstream effects:

- Inhibition of Sodium Reabsorption : EMD638683 reduces renal tubular sodium reabsorption, which can lower blood pressure in hypertensive models .

- Reduction of Inflammation : The compound has been shown to suppress pro-inflammatory cytokines such as IL-1β by inhibiting the NLRP3 inflammasome pathway, thereby mitigating cardiac inflammation and fibrosis .

In Vitro and In Vivo Studies

In Vitro Studies :

- EMD638683 exhibits an IC50 value of approximately 3 µM , indicating its potency as an SGK1 inhibitor .

- In human cervical carcinoma HeLa cells, EMD638683 effectively inhibited SGK1-dependent phosphorylation of NDRG1, demonstrating its mechanism of action at the cellular level .

In Vivo Studies :

- In murine models, administration of EMD638683 significantly decreased blood pressure in fructose/saline-treated mice but did not affect blood pressure in SGK1 knockout mice, suggesting that its antihypertensive effects are mediated through SGK1 inhibition .

- Chronic treatment with EMD638683 in animals subjected to high salt diets showed a reduction in blood pressure and urinary sodium excretion, highlighting its potential use in managing salt-sensitive hypertension .

Table: Summary of Key Findings

| Study Type | Parameter | Result |

|---|---|---|

| In Vitro | IC50 for SGK1 inhibition | 3 µM |

| In Vivo | Blood Pressure Reduction | Significant decrease in hypertensive mice |

| In Vivo | Urinary Electrolytes | Increased Na+ excretion |

| In Vivo | Cardiac Fibrosis | Reduced fibrosis and inflammation |

Case Study 1: Hypertension Management

A study investigated the effects of EMD638683 on hypertension induced by a high-salt diet. Mice treated with EMD638683 showed significant reductions in both systolic blood pressure and urinary sodium levels compared to controls. This suggests that EMD638683 could be beneficial for patients with hypertension related to metabolic syndrome.

Case Study 2: Cardiac Remodeling

In another study focusing on cardiac health, EMD638683 was administered to mice undergoing Angiotensin II infusion. The results indicated that the compound effectively reduced cardiac fibrosis and inflammation by inhibiting IL-1β secretion from macrophages. This highlights its potential as a therapeutic agent for preventing hypertensive heart disease .

Propriétés

IUPAC Name |

N'-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNAPUUWBPZGOY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)[C@H](C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735350 | |

| Record name | N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184940-46-2 | |

| Record name | N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.